Cymal-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

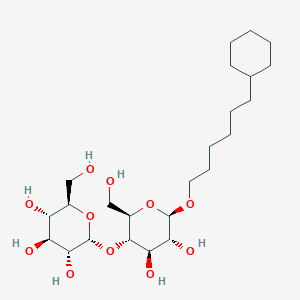

Structure

2D Structure

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-(6-cyclohexylhexoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O11/c25-12-15-17(27)18(28)20(30)24(33-15)35-22-16(13-26)34-23(21(31)19(22)29)32-11-7-2-1-4-8-14-9-5-3-6-10-14/h14-31H,1-13H2/t15-,16-,17-,18+,19-,20-,21-,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUCWJXGMSXTDAV-QKMCSOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCCOC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCCCCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H44O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20332259 | |

| Record name | Cymal-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228579-27-9 | |

| Record name | Cymal-6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20332259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Applications of Cymal-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical micelle concentration (CMC) and other key physicochemical properties of the non-ionic detergent Cymal-6 (6-Cyclohexyl-1-Hexyl-β-D-Maltoside). This document is intended for researchers, scientists, and drug development professionals who utilize detergents for the solubilization, purification, and characterization of membrane proteins. Included are detailed experimental protocols for determining the CMC and a workflow for membrane protein extraction.

Core Physicochemical Properties of this compound

This compound is a maltoside-based detergent valued for its ability to effectively solubilize membrane proteins while often preserving their native structure and function.[1] Its molecular structure consists of a hydrophilic maltoside head group and a hydrophobic tail containing a cyclohexyl group, which contributes to the stability of detergent micelles.[2] A comprehensive summary of its quantitative properties is presented in Table 1.

| Property | Value | Unit |

| Critical Micelle Concentration (CMC) | ~0.56[3][4][5][6][7][8][9][10] | mM |

| ~0.028[3][5][6][7][8][10] | % (w/v) | |

| Molecular Formula | C₂₄H₄₄O₁₁[3][5][7][8][11] | - |

| Molecular Weight | 508.5[4][5][6][7][8][11] | g/mol |

| Aggregation Number (N) | ~91[5][7][8][9][10] | - |

| Micelle Size | ~32[3] | kDa |

Experimental Protocols for CMC Determination

The precise determination of the Critical Micelle Concentration (CMC) is crucial for the effective use of any detergent in membrane protein studies. The CMC is the concentration at which individual detergent molecules (monomers) begin to self-assemble into larger structures called micelles.[12] Below are detailed methodologies for two common and robust techniques used to determine the CMC of non-ionic detergents like this compound.

Surface Tensiometry

This method is considered a standard for CMC determination and relies on the principle that the surface tension of a liquid changes significantly with the concentration of a surfactant up to the CMC, after which it remains relatively constant.[12]

Materials:

-

This compound

-

High-purity water

-

Volumetric flasks and pipettes

-

Force tensiometer (equipped with a Du Noüy ring or Wilhelmy plate)[3][7]

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in high-purity water.

-

Serial Dilutions: Create a series of dilutions from the stock solution. This series should cover a wide range of concentrations, both below and above the expected CMC of 0.56 mM. Logarithmic spacing of concentrations is often beneficial.[7]

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water.

-

Ring/Plate Preparation: The platinum ring or plate must be meticulously cleaned before each measurement to ensure complete wetting. This is typically done by rinsing with a solvent like ethanol and then heating it to a dull red in an oxidizing flame until it glows.[7]

-

Measurement:

-

For each concentration, measure the surface tension.

-

Submerge the ring or plate below the liquid surface.

-

Slowly raise the ring/plate, which will pull a meniscus of the liquid.

-

The instrument measures the maximum force required to detach the ring from the surface.[7]

-

Allow sufficient time for the surface tension to equilibrate before recording the reading, especially for solutions near the CMC.[3]

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The resulting graph will show two distinct linear regions. The point where these two lines intersect is the CMC.[6]

-

Fluorescence Spectroscopy using a Pyrene Probe

This highly sensitive method utilizes a fluorescent probe, most commonly pyrene, which is sensitive to the polarity of its microenvironment. This makes it particularly suitable for determining very low CMC values.[3]

Materials:

-

This compound

-

Pyrene

-

Acetone or Ethanol (for pyrene stock solution)

-

High-purity water

-

Volumetric flasks and pipettes

-

Fluorometer

Procedure:

-

Pyrene Stock Solution: Prepare a stock solution of pyrene (e.g., 1x10⁻³ M) in a suitable organic solvent such as acetone.[3]

-

This compound Solutions: Prepare a series of this compound solutions with varying concentrations in high-purity water, bracketing the expected CMC.

-

Probe Addition: Add a small aliquot of the pyrene stock solution to each this compound dilution to achieve a final pyrene concentration in the micromolar range. The pyrene concentration should be kept constant across all samples.

-

Equilibration: Allow the solutions to equilibrate for a set period to ensure the pyrene has partitioned into any micelles that have formed.

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to approximately 335 nm.

-

Record the emission spectrum for each sample, typically from 350 nm to 500 nm.

-

The pyrene emission spectrum has several vibronic bands. Note the intensity of the first peak (I₁) around 373 nm and the third peak (I₃) around 384 nm.

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the first and third vibronic peaks (I₁/I₃) for each this compound concentration.

-

Plot the I₁/I₃ ratio against the logarithm of the this compound concentration.

-

Below the CMC, pyrene is in a polar aqueous environment, resulting in a higher I₁/I₃ ratio. Above the CMC, pyrene partitions into the nonpolar core of the micelles, causing a significant decrease in the I₁/I₃ ratio.[3]

-

The plot will typically form a sigmoidal curve. The CMC is determined from the inflection point of this curve.[5]

-

Workflow for Membrane Protein Solubilization and Purification

The primary application of this compound in research and drug development is the extraction and purification of membrane proteins.[1] The general workflow involves disrupting the cell membrane and solubilizing the protein of interest in a detergent-rich buffer, followed by purification steps.

Caption: General workflow for membrane protein purification.

This workflow begins with the preparation of membranes from the source material. A crucial step is the screening of various detergents, including this compound, to find the optimal conditions for extracting the target protein in a stable and active form. Once solubilized, the protein-detergent complexes are separated from insoluble material and purified, often using a combination of affinity and size-exclusion chromatography. The final purified protein can then be used for a variety of downstream applications, including functional and structural studies.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Measurement of Critical Micelle Concentration of Technical Grade Non-Ionic Detergent In Presence of Chloramine-T using Dye Solubilization Technique – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. avantiresearch.com [avantiresearch.com]

- 5. agilent.com [agilent.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 10. justagriculture.in [justagriculture.in]

- 11. researchgate.net [researchgate.net]

- 12. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

Cymal-6: A Technical Guide to its Mechanism of Action in Membrane Protein Extraction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful extraction and stabilization of membrane proteins are pivotal for their structural and functional characterization, a critical step in academic research and drug development. The choice of detergent is a determining factor in this process, with the ideal detergent efficiently solubilizing the protein from the lipid bilayer while preserving its native conformation and activity. Cymal-6 (6-Cyclohexyl-1-hexyl-β-D-maltoside) has emerged as a promising non-ionic detergent for the study of membrane proteins, particularly G-protein coupled receptors (GPCRs).[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, comparative data on its performance, and detailed experimental protocols for its use in membrane protein extraction.

Core Principles of this compound Action

This compound is a non-ionic detergent, a class of surfactants known for their mild nature, making them effective at breaking lipid-lipid and lipid-protein interactions without disrupting protein-protein interactions. This property is crucial for maintaining the structural integrity of protein complexes. The mechanism of membrane protein extraction by this compound, like other non-ionic detergents, can be conceptualized as a multi-step process.

Initially, detergent monomers insert into the lipid bilayer. As the concentration of the detergent increases and surpasses its critical micelle concentration (CMC), the lipid bilayer becomes saturated and begins to break apart, forming mixed micelles containing lipids, detergent molecules, and the membrane protein of interest. The hydrophobic core of the this compound micelle shields the transmembrane domains of the protein from the aqueous environment, thereby keeping it soluble and stable in solution.

Comparative Performance of this compound

The efficacy of a detergent is often evaluated by its ability to maintain the stability and monodispersity of the purified membrane protein. This compound has been shown to be effective in stabilizing membrane proteins, in some cases performing comparably to the widely used detergent n-dodecyl-β-D-maltoside (DDM).

Data Presentation

Table 1: Physicochemical Properties of this compound and Other Common Detergents

| Detergent | Chemical Name | Type | Molecular Weight ( g/mol ) | CMC (mM) | Micelle Size (kDa) |

| This compound | 6-Cyclohexyl-1-hexyl-β-D-maltoside | Non-ionic | 508.6 | 0.56 | ~32 |

| Cymal-5 | 5-Cyclohexyl-1-pentyl-β-D-maltoside | Non-ionic | 494.6 | ~2.5 | ~23 |

| DDM | n-Dodecyl-β-D-maltoside | Non-ionic | 510.6 | 0.17 | ~50 |

| DM | n-Decyl-β-D-maltoside | Non-ionic | 482.6 | 1.8 | ~40 |

| LDAO | Lauryldimethylamine N-oxide | Zwitterionic | 229.4 | 1-2 | ~21.5 |

Data compiled from various sources.[1]

Table 2: Comparative Analysis of Detergent and Phospholipid Content in Purified Membrane Proteins

This table summarizes data from a study that quantified the number of detergent and endogenous phospholipid molecules bound to three different membrane proteins after purification with various detergents, including this compound and DDM.

| Membrane Protein | Detergent | Number of Bound Detergent Molecules (nD) | Number of Bound Phospholipid Molecules (nPL) |

| UT (Urea Transporter) | This compound | 165 ± 10 | 35 ± 5 |

| DDM | 150 ± 10 | 40 ± 5 | |

| AdiC (Arginine/Agmatine Antiporter) | This compound | 210 ± 15 | 50 ± 5 |

| DDM | 190 ± 15 | 55 ± 5 | |

| LacY (Lactose Permease) | This compound | 140 ± 10 | 25 ± 5 |

| DDM | 130 ± 10 | 30 ± 5 |

Adapted from a systematic study on ternary complexes of purified membrane proteins.[2]

Table 3: Stability of Rhodopsin in Various Detergents as Assessed by Size-Exclusion Chromatography (SEC)

The stability of the GPCR rhodopsin was evaluated after purification with different detergents. An ideal SEC profile shows a single, symmetrical peak, indicating a homogenous and non-aggregated sample.

| Detergent | SEC Profile Observation | Interpretation |

| This compound | Ideal scenario (no aggregates) | High stability and monodispersity |

| DDM | Ideal scenario (no aggregates) | High stability and monodispersity |

| DM | Ideal scenario (no aggregates) | High stability and monodispersity |

| Cymal-5 | Ideal scenario (no aggregates) | High stability and monodispersity |

| LMNG | Significant aggregate formation | Lower stability |

| Cymal-6NG | Significant aggregate formation | Lower stability |

Based on findings from a study on the strategic screening of a visual GPCR-mini-G protein signaling complex.[3]

Experimental Protocols

The following is a representative protocol for the extraction of a membrane protein using this compound, synthesized from established methodologies.[3][4] This protocol should be optimized for each specific membrane protein.

Preparation of Cell Membranes

-

Cell Lysis: Resuspend cell pellets expressing the target membrane protein in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.5, containing protease inhibitors).

-

Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a similar method on ice.

-

Centrifugation: Centrifuge the lysate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the cell membranes.

-

Washing: Wash the membrane pellet with a high-salt buffer (e.g., lysis buffer containing 500 mM NaCl) to remove peripherally associated proteins, followed by another round of ultracentrifugation.

Solubilization of Membrane Proteins with this compound

-

Detergent Preparation: Prepare a 10% (w/v) stock solution of this compound in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).[3]

-

Solubilization Buffer: Prepare the solubilization buffer containing this compound at a final concentration typically between 1% and 2% (w/v). The optimal concentration should be determined empirically. The buffer should also contain protease inhibitors.

-

Resuspension: Gently resuspend the washed membrane pellet in the this compound solubilization buffer.

-

Incubation: Incubate the mixture on a rotator or rocker at 4°C for 1-2 hours to allow for efficient solubilization.

-

Clarification: Centrifuge the solubilized mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any unsolubilized material. The supernatant now contains the solubilized membrane protein.

Purification of the Solubilized Protein

-

Affinity Chromatography: The clarified supernatant can be subjected to affinity chromatography (e.g., Ni-NTA for His-tagged proteins or antibody-based affinity for others).

-

Washing Steps: Wash the affinity resin extensively with a buffer containing a lower concentration of this compound (typically just above its CMC, e.g., 0.1-0.2%) to remove non-specifically bound proteins.

-

Elution: Elute the target protein from the resin using a suitable elution buffer (e.g., containing imidazole for His-tagged proteins) that also contains this compound at a concentration above its CMC.

-

Size-Exclusion Chromatography (SEC): For further purification and to assess the homogeneity of the protein-detergent complex, perform SEC using a buffer containing this compound.

Mandatory Visualizations

Mechanism of Action

Caption: General mechanism of membrane protein extraction by this compound.

Experimental Workflow

Caption: Experimental workflow for membrane protein extraction using this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Variation of the Detergent-Binding Capacity and Phospholipid Content of Membrane Proteins When Purified in Different Detergents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategic Screening and Characterization of the Visual GPCR-mini-G Protein Signaling Complex for Successful Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

Cymal-6 Detergent: A Technical Guide to its Physicochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymal-6, also known as 6-Cyclohexyl-1-Hexyl-β-D-Maltoside, is a non-ionic detergent widely employed in the fields of biochemistry and structural biology. Its unique molecular structure, featuring a flexible cyclohexyl-hexyl hydrophobic tail and a bulky maltose headgroup, imparts advantageous properties for the solubilization, stabilization, and purification of membrane proteins. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visual representation of its application in a typical experimental workflow.

Core Physicochemical Properties

The efficacy of a detergent in membrane protein research is largely dictated by its physicochemical characteristics. These properties determine its ability to form micelles, interact with and solubilize membrane proteins, and its suitability for various downstream applications such as chromatography and crystallization. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Unit | References |

| Molecular Formula | C₂₄H₄₄O₁₁ | [1] | |

| Formula Weight | 508.60 | g/mol | [1] |

| Critical Micelle Concentration (CMC) | ~0.56 | mM | |

| ~0.028 | % (w/v) | ||

| Aggregation Number (N) | ~91 | ||

| Micelle Molecular Weight | ~46,280 | g/mol | |

| Hydrophilic-Lipophilic Balance (HLB) | ~13.5 | Estimated via Griffin's Method |

Note on HLB Estimation: The Hydrophilic-Lipophilic Balance (HLB) is a measure of the degree to which a surfactant is hydrophilic or lipophilic. For non-ionic surfactants like this compound, it can be estimated using Griffin's method with the formula: HLB = 20 * (Mh / M), where Mh is the molecular mass of the hydrophilic portion and M is the total molecular mass of the molecule[2][3][4]. The molecular weight of the hydrophilic maltose head group is approximately 342.30 g/mol [5][6][7]. The total molecular weight of this compound is 508.60 g/mol [1]. Therefore, the estimated HLB is calculated as follows: HLB = 20 * (342.30 / 508.60) ≈ 13.5. This value indicates that this compound is a water-soluble detergent, suitable for forming oil-in-water emulsions and for detergent applications[3].

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) using Fluorescence Spectroscopy

This protocol describes a common method for determining the CMC of a detergent by monitoring the fluorescence of a hydrophobic probe, such as pyrene. The fluorescence emission spectrum of pyrene is sensitive to the polarity of its environment. Below the CMC, pyrene resides in a polar aqueous environment. Above the CMC, pyrene partitions into the non-polar, hydrophobic core of the micelles, leading to a characteristic change in its fluorescence spectrum.

Materials:

-

This compound Detergent

-

Pyrene

-

Spectrograde Acetone

-

High-purity water (e.g., Milli-Q)

-

Volumetric flasks

-

Micropipettes

-

Fluorometer

Procedure:

-

Prepare a stock solution of pyrene (e.g., 1 mM) in acetone.

-

Prepare a stock solution of this compound (e.g., 10 mM) in high-purity water. Ensure the concentration is well above the expected CMC.

-

Prepare a series of this compound dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., from 0.01 mM to 5 mM).

-

Add a small aliquot of the pyrene stock solution to a series of clean glass vials and evaporate the acetone completely to leave a thin film of pyrene. This prevents the introduction of a solvent that could affect micellization.

-

Add the prepared this compound dilutions to the pyrene-coated vials to a final pyrene concentration of approximately 1 µM.

-

Incubate the solutions for a sufficient time (e.g., 1-2 hours) at a constant temperature to allow for equilibration and pyrene partitioning into the micelles.

-

Measure the fluorescence emission spectra of each sample using a fluorometer. The excitation wavelength for pyrene is typically around 335 nm. The emission spectrum should be recorded from approximately 350 nm to 500 nm.

-

Determine the ratio of the fluorescence intensity of the first vibronic peak (I₁, around 373 nm) to the third vibronic peak (I₃, around 384 nm).

-

Plot the I₁/I₃ ratio as a function of the logarithm of the this compound concentration.

-

Identify the CMC. The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the sharp change in the microenvironment of the pyrene probe as micelles are formed.

Membrane Protein Purification using this compound and Affinity Chromatography

This protocol outlines a general workflow for the solubilization and purification of a His-tagged membrane protein from E. coli membranes using this compound and immobilized metal affinity chromatography (IMAC).

Materials:

-

E. coli cell paste expressing the target His-tagged membrane protein

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol)

-

This compound detergent

-

Lysozyme

-

DNase I

-

Protease inhibitor cocktail

-

IMAC resin (e.g., Ni-NTA agarose)

-

Wash Buffer (Lysis Buffer + 20 mM Imidazole + this compound at 1x CMC)

-

Elution Buffer (Lysis Buffer + 250 mM Imidazole + this compound at 1x CMC)

-

Ultracentrifuge

-

Chromatography column

Procedure:

-

Cell Lysis: Resuspend the E. coli cell paste in Lysis Buffer containing lysozyme, DNase I, and a protease inhibitor cocktail. Incubate on ice to facilitate lysis. Further disrupt the cells using sonication or a French press.

-

Membrane Isolation: Centrifuge the cell lysate at a low speed to remove cell debris. Collect the supernatant and perform an ultracentrifugation step (e.g., 100,000 x g for 1 hour) to pellet the cell membranes.

-

Solubilization: Resuspend the membrane pellet in Lysis Buffer. Add this compound to a final concentration significantly above its CMC (typically 1-2% w/v) to ensure efficient solubilization of the membrane proteins. Stir gently at 4°C for 1-2 hours.

-

Clarification: Centrifuge the solubilized membrane fraction at high speed (e.g., 100,000 x g for 1 hour) to pellet any unsolubilized material. The supernatant now contains the solubilized membrane proteins.

-

Affinity Chromatography:

-

Equilibrate the IMAC resin with Lysis Buffer containing this compound at a concentration just above its CMC (e.g., 0.03%).

-

Load the clarified supernatant containing the solubilized protein onto the equilibrated column.

-

Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elute the target His-tagged membrane protein with Elution Buffer.

-

-

Further Purification (Optional): The eluted protein can be further purified by size-exclusion chromatography (SEC) to remove aggregates and assess its oligomeric state. The SEC running buffer should also contain this compound at a concentration above its CMC.

Mandatory Visualizations

Experimental Workflow for Membrane Protein Purification using this compound

Caption: Workflow for the purification of a His-tagged membrane protein using this compound detergent.

Conclusion

This compound is a versatile and effective non-ionic detergent for the study of membrane proteins. Its well-characterized physicochemical properties, including a moderately low CMC and the formation of relatively large micelles, make it a suitable choice for solubilizing and stabilizing a wide range of membrane proteins for structural and functional studies. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their own experimental workflows. The visual representation of the purification process further clarifies the practical application of this valuable biochemical tool. As with any detergent, empirical optimization of solubilization and purification conditions is crucial for achieving high yields of pure, stable, and active membrane protein.

References

- 1. Cyclohexyl-Hexyl-Beta-D-Maltoside | C24H44O11 | CID 447688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 3. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 4. jrhessco.com [jrhessco.com]

- 5. Maltose [webbook.nist.gov]

- 6. Maltose | C12H22O11 | CID 439186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Maltose in Motion [aris.gusc.lv]

Cymal-6 for Solubilizing G-Protein Coupled Receptors (GPCRs): An In-depth Technical Guide

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing crucial roles in a myriad of physiological processes and serving as primary targets for a vast number of therapeutic drugs. The extraction of these receptors from their native lipid bilayer environment in a stable and functionally active state is a critical bottleneck in their structural and functional characterization. The choice of detergent is paramount in this process, as it must effectively solubilize the receptor while preserving its delicate three-dimensional structure and biological activity. Cymal-6 (6-Cyclohexyl-1-Hexyl-β-D-Maltoside) is a non-ionic detergent that has gained prominence for its utility in the study of membrane proteins, including GPCRs. This guide provides a comprehensive technical overview of this compound, its properties, and its application in the solubilization of GPCRs for researchers, scientists, and drug development professionals.

Properties of this compound

This compound belongs to the family of Cymal detergents, which are characterized by a cyclohexyl group in their hydrophobic tail and a maltoside headgroup. This unique structure confers properties that are often advantageous for the solubilization and stabilization of membrane proteins. The cyclohexyl group provides a rigid and bulky hydrophobic region that can effectively interact with the transmembrane domains of GPCRs, while the maltoside headgroup is gentle and non-denaturing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound in comparison to other commonly used detergents for GPCR solubilization is presented in Table 1. The Critical Micelle Concentration (CMC) is a crucial parameter, representing the concentration at which detergent monomers begin to form micelles. For effective solubilization, the detergent concentration should be significantly above its CMC.

| Detergent | Chemical Class | Molecular Weight ( g/mol ) | CMC (mM in H₂O) | Aggregation Number |

| This compound | Non-ionic (Maltoside) | 508.6 | 0.56 | ~91 |

| DDM | Non-ionic (Maltoside) | 510.6 | 0.17 | ~115 |

| DM | Non-ionic (Maltoside) | 482.6 | 0.6 | ~98 |

| OG | Non-ionic (Glucoside) | 292.4 | 20-25 | ~80 |

| LDAO | Zwitterionic | 229.4 | 1-2 | ~75 |

Table 1: Physicochemical properties of this compound and other common detergents used in GPCR research.

Solubilization of GPCRs with this compound: A Comparative Perspective

The selection of an appropriate detergent is often empirical and receptor-dependent. While n-dodecyl-β-D-maltoside (DDM) has been a workhorse in the field of GPCR structural biology, this compound offers a valuable alternative with distinct properties.

Performance in GPCR Solubilization and Stability

Qualitative studies involving detergent screening for GPCRs have provided insights into the performance of this compound. For instance, in the purification of the visual GPCR rhodopsin, this compound has been shown to be effective in producing monodisperse samples with minimal aggregation, a critical factor for successful structural studies. Size-exclusion chromatography (SEC) profiles of rhodopsin solubilized in this compound are comparable to those obtained with DDM, indicating that it can maintain the receptor in a stable, monomeric state[1].

While direct quantitative comparisons of solubilization efficiency and thermostability for a range of GPCRs in this compound versus other detergents are not extensively available in the literature, its utility has been demonstrated in maintaining the stability of sensitive membrane protein complexes. The rigid cyclohexyl group in its tail is thought to contribute to the formation of stable detergent micelles that can effectively shield the hydrophobic transmembrane surfaces of GPCRs from the aqueous environment.

Experimental Protocols

The following section provides a detailed methodology for a detergent screening experiment for GPCR solubilization, including this compound. This protocol is adapted from a published study on the visual GPCR, rhodopsin, and can be used as a starting point for optimizing the solubilization of other GPCRs.

General Workflow for GPCR Solubilization Screening

The overall workflow for screening detergents, including this compound, for GPCR solubilization and purification is depicted in the diagram below.

Detailed Methodology for Detergent Screening

This protocol provides a step-by-step guide for a small-scale detergent screen to identify optimal solubilization conditions for a target GPCR.

1. Materials and Reagents:

-

GPCR-expressing cell membranes: Prepared from a suitable expression system (e.g., insect or mammalian cells).

-

Detergent stock solutions (10% w/v):

-

This compound

-

n-Dodecyl-β-D-maltoside (DDM)

-

Decyl-β-D-maltoside (DM)

-

Other detergents of choice

-

-

Solubilization Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, Protease Inhibitors.

-

Wash Buffer: Solubilization Buffer containing the respective detergent at 2x its CMC.

-

Elution Buffer: Wash Buffer containing a suitable eluting agent (e.g., competing ligand for affinity chromatography).

-

Affinity Resin: Specific for the tag on the recombinant GPCR (e.g., Ni-NTA for His-tagged proteins).

2. Procedure:

-

Membrane Preparation:

-

Thaw the GPCR-expressing cell pellet on ice.

-

Resuspend the pellet in ice-cold Solubilization Buffer.

-

Homogenize the cell suspension using a Dounce homogenizer or a similar device.

-

Centrifuge at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in Solubilization Buffer. Determine the protein concentration.

-

-

Detergent Solubilization:

-

Aliquot the membrane suspension into separate tubes for each detergent to be tested.

-

To each tube, add the respective 10% detergent stock solution to a final concentration of 1% (w/v). This concentration is typically well above the CMC for most detergents used for GPCRs.

-

Incubate the mixtures for 1-2 hours at 4°C with gentle agitation.

-

-

Clarification of Lysate:

-

Centrifuge the detergent-treated membrane suspensions at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet any insoluble material.

-

Carefully collect the supernatant, which contains the solubilized GPCR.

-

-

Small-Scale Affinity Purification:

-

Equilibrate a small amount of affinity resin with Wash Buffer for each detergent condition.

-

Incubate the solubilized GPCR supernatant with the equilibrated resin for 1-2 hours at 4°C.

-

Wash the resin several times with the corresponding Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound GPCR with the Elution Buffer.

-

-

Analysis:

-

Analyze the eluted fractions by SDS-PAGE and Western blot to assess the yield and purity of the solubilized GPCR for each detergent.

-

For a more detailed analysis of the quality of the solubilized receptor, perform Size-Exclusion Chromatography (SEC) to assess the monodispersity of the sample.

-

GPCR Signaling Pathways

To understand the functional relevance of maintaining a GPCR's native conformation during solubilization, it is essential to be familiar with their signaling cascades. Below are diagrams of the signaling pathways for two well-studied GPCRs, Rhodopsin and the Beta-2 Adrenergic Receptor.

Rhodopsin Signaling Pathway

Rhodopsin is the light-sensitive receptor in the rod photoreceptor cells of the retina and is a prototypical Class A GPCR. Its activation by light initiates a signaling cascade that leads to vision in dim light.

Beta-2 Adrenergic Receptor Signaling Pathway

The β2-adrenergic receptor is a classic example of a GPCR that mediates the "fight-or-flight" response by binding to catecholamines like epinephrine. Its activation leads to a variety of physiological effects, including smooth muscle relaxation.

Conclusion

This compound is a valuable tool in the researcher's toolkit for the solubilization and stabilization of GPCRs. Its unique chemical structure provides a gentle yet effective means of extracting these challenging membrane proteins while maintaining their structural integrity. While large-scale, quantitative comparative studies are still emerging, existing data suggests that this compound is a strong candidate to consider in any detergent screening strategy for a novel GPCR target. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to embark on the successful solubilization and characterization of GPCRs using this compound. As with any membrane protein, empirical optimization of solubilization conditions for each specific GPCR of interest remains a critical step for achieving high-quality, functional protein for downstream applications.

References

An In-depth Technical Guide to Cymal-6: Structure, Function, and Application in Membrane Protein Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cymal-6, also known by its chemical name 6-Cyclohexyl-1-hexyl-β-D-maltoside, is a non-ionic detergent widely employed in the fields of biochemistry and structural biology.[1][2][3] Its primary function is the solubilization, stabilization, and purification of integral membrane proteins (IMPs), which are critical targets for drug development.[2][3][4] Unlike ionic detergents that can be denaturing, this compound is considered a mild, non-denaturing surfactant because it disrupts lipid-lipid and lipid-protein interactions without significantly disturbing the native protein-protein interactions that are often essential for biological function.[5][6]

The unique amphipathic structure of this compound, featuring a hydrophilic maltoside headgroup and a bulky hydrophobic tail containing a cyclohexyl group, allows it to effectively extract membrane proteins from the lipid bilayer and maintain their structural integrity in an aqueous environment.[2][7] This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and key applications of this compound in research and drug discovery.

Physicochemical Properties of this compound

The efficacy of a detergent in membrane protein research is largely dictated by its physical and chemical characteristics. Key parameters for this compound are summarized below, providing a quantitative basis for its application in experimental design.

| Property | Value | Unit | References |

| Chemical Formula | C24H44O11 | [8][9][10] | |

| Molecular Weight | 508.6 | g/mol | [1][9] |

| Critical Micelle Concentration (CMC) | ~0.56 (in H2O) | mM | [5][8][10] |

| ~0.028 (in H2O) | % (w/v) | [8][10][11] | |

| Aggregation Number (N) | ~91 (in H2O) | Monomers/Micelle | [8][10] |

| Micelle Molecular Weight | ~32,000 | g/mol (Da) | [11] |

| Purity | ≥ 99% | [8][10] | |

| Solubility | ≥ 20% (in water at 20°C) | % (w/v) | [4][8][10] |

| Appearance | White to off-white solid/powder | [2] |

Core Function: Mechanism of Membrane Protein Solubilization

The fundamental role of this compound is to act as a surrogate for the native lipid bilayer, thereby keeping hydrophobic membrane proteins soluble and stable in aqueous solutions. This process occurs in a concentration-dependent manner.

-

Membrane Partitioning : At low concentrations (below the CMC), this compound monomers insert themselves into the cell membrane.

-

Micelle Formation : As the concentration increases to and beyond the CMC (0.56 mM), this compound monomers self-assemble into aggregates called micelles.[12][13] In these structures, the hydrophobic tails are sequestered in the core, while the hydrophilic maltose heads face the aqueous solvent.

-

Membrane Disruption and Solubilization : At concentrations sufficient for solubilization, these micelles disrupt the lipid bilayer, extracting the integral membrane proteins. The hydrophobic transmembrane domains of the protein become coated by the hydrophobic tails of the this compound molecules, forming a protein-detergent complex. This complex is soluble in aqueous buffers due to the outward-facing hydrophilic headgroups of the detergent.

The following diagram illustrates the general principle of membrane protein solubilization by a detergent like this compound.

Caption: Mechanism of membrane protein solubilization by this compound.

Experimental Protocols

General Protocol for Membrane Protein Solubilization

This protocol provides a general framework for the extraction of membrane proteins from a prepared cell membrane fraction. Optimization is critical and will vary depending on the specific protein and cell type.

-

Preparation of Membranes :

-

Harvest cells and resuspend in a suitable lysis buffer (e.g., hypotonic buffer with protease inhibitors).

-

Disrupt cells using an appropriate method (e.g., sonication, French press, or dounce homogenization).[14]

-

Centrifuge the lysate at a low speed (~9,000 x g) to pellet nuclei and cell debris.[14]

-

Transfer the supernatant to an ultracentrifuge tube and spin at high speed (~100,000 x g) for 1 hour at 4°C to pellet the cell membranes.[14]

-

Discard the supernatant (containing soluble cytosolic proteins) and wash the membrane pellet with a suitable buffer to remove contaminants.

-

-

Detergent Screening and Solubilization :

-

Resuspend the washed membrane pellet in a solubilization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, protease inhibitors) containing this compound.[15]

-

The optimal this compound concentration must be determined empirically. A common starting point is 1-2% (w/v), which is well above the CMC.

-

The ratio of detergent to total protein is a critical parameter, with a detergent/protein ratio of 1-2 (w/w) often being sufficient.

-

Incubate the suspension for 1-2 hours at 4°C with gentle agitation to allow for solubilization.

-

-

Clarification of Solubilized Proteins :

-

Centrifuge the solubilized mixture at high speed (~100,000 x g) for 45-60 minutes at 4°C to pellet any unsolubilized material and aggregated proteins.

-

Carefully collect the supernatant, which contains the solubilized membrane proteins in this compound micelles. This fraction is now ready for downstream purification steps (e.g., affinity chromatography).

-

The following diagram outlines this experimental workflow.

Caption: Workflow for membrane protein extraction using this compound.

Applications in Drug Development and Structural Biology

The ability of this compound to gently solubilize and stabilize membrane proteins makes it an invaluable tool in drug development, particularly for structure-based drug design. Many G protein-coupled receptors (GPCRs), ion channels, and transporters, which are major drug targets, are membrane proteins.[15][16]

-

Protein Purification and Crystallization : this compound is frequently used in the purification and subsequent crystallization of membrane proteins for X-ray crystallography.[3][11][16][17] Its properties can help form well-ordered protein-detergent complexes that are amenable to forming diffraction-quality crystals.[15]

-

Cryo-Electron Microscopy (Cryo-EM) : this compound is also utilized in sample preparation for single-particle cryo-EM, a revolutionary technique for determining the structures of large protein complexes.[18][19][20] It helps maintain the protein's integrity in the thin layer of vitreous ice required for imaging.[20][21]

The logical relationship between this compound's properties and its application in determining the structure of a drug target is shown below.

Caption: this compound's role in structure-based drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclohexyl-hexyl-beta-D-maltoside (228579-27-9) for sale [vulcanchem.com]

- 3. 6-CYCLOHEXYLHEXYL-BETA-D-MALTOSIDE | 228579-27-9 [chemicalbook.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. Detergent types and critical micelle concentrations (CMC) NovoPro [novoprolabs.com]

- 6. cdn.anatrace.com [cdn.anatrace.com]

- 7. cusabio.com [cusabio.com]

- 8. Calibre Scientific Global [us.calibrescientific.com]

- 9. Cyclohexyl-Hexyl-Beta-D-Maltoside | C24H44O11 | CID 447688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Anatrace.com [anatrace.com]

- 11. An Overview of the Top Ten Detergents Used for Membrane Protein Crystallization [mdpi.com]

- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 13. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 14. cube-biotech.com [cube-biotech.com]

- 15. Strategic Screening and Characterization of the Visual GPCR-mini-G Protein Signaling Complex for Successful Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Crystallization of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Crystallization of G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. preprints.org [preprints.org]

- 19. Frontiers | Cryo-EM Grid Preparation of Membrane Protein Samples for Single Particle Analysis [frontiersin.org]

- 20. Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Cymal-6: A Cyclohexyl-Maltoside Detergent Advancing Structural Biology of Membrane Proteins

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of high-resolution three-dimensional structures of membrane proteins is a cornerstone of modern drug discovery and biomedical research. However, the inherent hydrophobicity of these proteins presents significant challenges for their extraction from native membranes and stabilization in a soluble form suitable for structural analysis. Detergents are indispensable tools in this process, and the choice of detergent is critical for preserving the structural and functional integrity of the protein of interest. Cymal-6 (6-Cyclohexyl-1-Hexyl-β-D-Maltoside) has emerged as a valuable non-ionic detergent in the structural biologist's toolkit. Its unique molecular architecture, featuring a cyclohexyl group in its hydrophobic tail and a maltoside headgroup, provides a favorable environment for the solubilization and stabilization of a wide range of membrane proteins, facilitating their structural determination by X-ray crystallography and cryo-electron microscopy (cryo-EM). This technical guide provides a comprehensive overview of the applications of this compound in structural biology, including its physicochemical properties, detailed experimental protocols, and illustrative workflows.

Physicochemical Properties of this compound

The efficacy of a detergent in membrane protein structural biology is largely dictated by its physicochemical properties. These parameters influence its ability to disrupt lipid bilayers, form stable protein-detergent micelles, and promote crystallization. The key properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C24H44O11 | [1][2][3] |

| Formula Weight | 508.5 g/mol | [2][3] |

| Critical Micelle Concentration (CMC) | ~0.56 mM (~0.028% w/v) in H2O | [2][3][4] |

| Aggregation Number | ~91 | [2][3] |

| Micelle Molecular Weight | ~32 kDa | [4] |

| Solubility | ≥ 20% in water at 20°C | [1][3] |

Applications of this compound in Structural Biology

This compound has been successfully employed in the structural determination of various membrane proteins, including transporters and G protein-coupled receptors (GPCRs). Its utility spans from initial protein extraction and purification to the final stages of crystallization or sample preparation for cryo-EM.

Case Study: The CusBA Heavy-Metal Efflux Complex

A notable example of this compound's application is in the structural elucidation of the CusBA heavy-metal efflux complex from Escherichia coli. This compound was instrumental in both the purification of the CusA component and the crystallization of the entire CusBA complex.[4][5]

The following protocol details the successful crystallization of the CusBA complex using the hanging drop vapor diffusion method.

Protein and Buffer Preparation:

-

The CusA protein was extracted from E. coli membranes and purified using this compound.[5]

-

Prepare a protein solution containing 0.1 mM CusA and 0.1 mM CusB in a buffer solution of 20 mM Na-HEPES (pH 7.5) and 0.05% (w/v) this compound.

Crystallization Setup:

-

The crystallization trials were performed using the hanging-drop vapor diffusion method at room temperature.

-

Mix 2 µl of the protein solution with 2 µl of the reservoir solution on a siliconized cover slip.

-

The reservoir solution contains 10% PEG 6000, 0.1 M Na-HEPES (pH 7.5), and 0.1 M ammonium acetate.

-

Invert the cover slip and seal it over a well containing 500 µl of the reservoir solution.

-

Crystals of the CusBA complex typically grow to their full size within a month.

Cryo-protection and Data Collection:

-

For X-ray data collection, a single crystal of CusBA was flash-cooled in a cryoprotectant solution containing 30% glycerol at 100K.[5]

Detergent Screening for GPCRs: The Rhodopsin-mini-Go Complex

This compound is also frequently used in the initial screening phase to identify optimal detergent conditions for the stabilization of challenging membrane proteins like GPCRs. In the structural study of the rhodopsin-mini-Go complex, a panel of detergents, including this compound, was screened to assess their ability to maintain the complex in a monodisperse and stable state.

The following outlines a general approach for detergent screening based on the methodology used for the rhodopsin-mini-Go complex.

Stock Solution Preparation:

-

Prepare a 10% (w/v) stock solution of this compound in deionized water.

-

Similarly, prepare stock solutions of other detergents to be screened.

Detergent Exchange and Stability Analysis:

-

The membrane protein of interest is typically purified in a well-characterized "starting" detergent, such as DDM.

-

The purified protein is then diluted into buffers containing different screening detergents at a concentration above their CMC.

-

The stability and monodispersity of the protein-detergent complexes are then assessed using techniques like size-exclusion chromatography (SEC).

-

For the rhodopsin-mini-Go complex, this compound was one of the detergents that yielded an ideal, non-aggregated profile in SEC, indicating its suitability for stabilizing the complex.[6]

Conclusion

This compound is a versatile and effective detergent for the structural biology of membrane proteins. Its favorable physicochemical properties, including a relatively low CMC and the ability to form stable micelles, make it suitable for both the initial solubilization and subsequent purification and crystallization of a variety of membrane protein targets. The successful structure determination of the CusBA complex highlights its utility in obtaining high-resolution crystals. Furthermore, its inclusion in detergent screening panels for challenging targets like GPCRs underscores its importance in the early stages of structural projects. As the field of structural biology continues to tackle increasingly complex membrane protein systems, this compound is poised to remain a key tool for researchers and drug development professionals.

References

- 1. Overview of Membrane Protein Sample Preparation for Single-Particle Cryo-Electron Microscopy Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubilization of Membrane Proteins [sigmaaldrich.com]

- 3. High-throughput stability screening for detergent-solubilized membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biomolecular membrane protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Strategic Screening and Characterization of the Visual GPCR-mini-G Protein Signaling Complex for Successful Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

Cymal-6: A Technical Guide to its Allosteric Inhibition of TEM-1 β-Lactamase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cymal-6 (Cyclohexyl-hexyl-β-D-maltoside) as an inhibitor of TEM-1 β-lactamase. It details the mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the underlying molecular interactions and workflows.

Introduction to TEM-1 β-Lactamase and this compound

TEM-1 is a prevalent plasmid-encoded class A β-lactamase in Gram-negative bacteria, responsible for conferring resistance to penicillin and early cephalosporin antibiotics. The widespread emergence of TEM-1 variants necessitates the development of effective inhibitors to preserve the efficacy of β-lactam antibiotics.

This compound is a glycosidic surfactant that has been identified as an allosteric inhibitor of class A β-lactamases. Its dual nature as both a detergent and an inhibitor makes it a molecule of significant interest in both structural biology and drug discovery.

Quantitative Inhibition Data

While several commercial suppliers report a Ki value for this compound against TEM-1 β-lactamase, the primary research publication substantiating this specific value has not been identified in the public domain. The most detailed inhibitory information comes from studies on the closely related SHV-1 β-lactamase (68% sequence identity with TEM-1), where this compound was observed to bind to a cryptic allosteric site and cause a modest reduction in hydrolytic activity.

| Inhibitor | Enzyme | Inhibition Parameter | Value | Reference |

| This compound | TEM-1 β-Lactamase | Ki | 40.05 µM | (Note: Vendor-supplied data, primary research source not identified) |

| This compound | SHV-1 β-Lactamase | Reduction in hydrolytic rate (Nitrocefin) | ~20% | |

| This compound | SHV-1 β-Lactamase | Reduction in hydrolytic rate (Penicillin G) | ~25% |

Mechanism of Action: Allosteric Inhibition

Crystallographic studies of the related SHV-1 β-lactamase have revealed that this compound binds to a cryptic allosteric site, distinct from the active site where β-lactam antibiotics are hydrolyzed. This binding pocket is located approximately 16 Å from the active site and is formed by helices H10 and H11, and beta sheets β3, β4, and β5.

The binding of this compound to this allosteric site induces conformational changes that are propagated to the active site, leading to a reduction in the enzyme's catalytic efficiency. The hydrophobic cyclohexyl-hexyl tail of this compound intercalates between helices H10 and H11, while the maltoside headgroup interacts with polar residues and water molecules. This interaction is thought to alter the dynamics of the Ω-loop, a key region for substrate binding and catalysis in class A β-lactamases.

Figure 1. Allosteric inhibition of TEM-1 by this compound.

Experimental Protocols

Purification of TEM-1 β-Lactamase

A common method for obtaining purified TEM-1 β-lactamase is through recombinant expression in E. coli followed by affinity chromatography.

-

Expression: The gene encoding TEM-1 β-lactamase is cloned into an expression vector, which is then transformed into a suitable E. coli strain. Protein expression is induced, typically by the addition of IPTG.

-

Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved through methods such as sonication or high-pressure homogenization.

-

Clarification: The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the soluble TEM-1 β-lactamase is collected.

-

Affinity Chromatography: The supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or a column with an immobilized β-lactamase inhibitor).

-

Elution: After washing the column to remove non-specifically bound proteins, the purified TEM-1 β-lactamase is eluted.

-

Dialysis and Storage: The purified enzyme is dialyzed against a suitable storage buffer and stored at low temperatures (e.g., -80°C) for long-term stability.

β-Lactamase Inhibition Assay (Nitrocefin-based)

The inhibitory activity of this compound against TEM-1 β-lactamase can be determined by monitoring the hydrolysis of a chromogenic substrate, such as nitrocefin. Nitrocefin changes color from yellow to red upon hydrolysis, and this change can be monitored spectrophotometrically.

Materials:

-

Purified TEM-1 β-lactamase

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Nitrocefin solution

-

Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare a working solution of nitrocefin in the assay buffer.

-

Enzyme and Inhibitor Incubation: In the wells of a 96-well microplate, add a fixed concentration of TEM-1 β-lactamase to varying concentrations of this compound. Include control wells with the enzyme but no inhibitor. Incubate the plate at a constant temperature for a defined period to allow for inhibitor binding.

-

Initiate Reaction: Add the nitrocefin solution to all wells to start the enzymatic reaction.

-

Monitor Hydrolysis: Immediately begin monitoring the change in absorbance at 490 nm over time using a microplate reader.

-

Data Analysis: Determine the initial reaction velocities from the linear portion of the absorbance versus time plots. Calculate the percentage of inhibition for each this compound concentration relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. Further kinetic analyses (e.g., Michaelis-Menten kinetics in the presence of the inhibitor) can be performed to determine the inhibition constant (Ki) and the mode of inhibition.

Figure 2. Workflow for β-lactamase inhibition assay.

Mandatory Visualization: this compound Binding to the Allosteric Site of SHV-1 β-Lactamase (PDB: 1SHV)

The following diagram illustrates the key interactions of this compound within the allosteric binding site of SHV-1 β-lactamase, as determined by X-ray crystallography. Due to the high sequence and structural homology, a similar binding mode is anticipated for TEM-1.

Figure 3. this compound interactions in the allosteric site.

Conclusion

This compound represents an interesting class of non-competitive, allosteric inhibitors of class A β-lactamases. Its ability to bind to a cryptic site distant from the active site offers a potential avenue for the development of novel therapeutics that could be less susceptible to resistance mutations occurring in the active site. While its potency against TEM-1 requires further validation through peer-reviewed research, the existing structural and biochemical data provide a solid foundation for future studies. The experimental protocols outlined in this guide offer a starting point for researchers aiming to further characterize the inhibitory properties of this compound and similar allosteric modulators.

A Technical Guide to the Aggregation Number and Micelle Size of Cymal-6

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aggregation number and micelle size of the non-ionic detergent Cymal-6 (6-Cyclohexyl-1-hexyl-β-D-maltoside). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize this compound for the solubilization, stabilization, and characterization of membrane proteins.

Core Physicochemical Properties of this compound

This compound is a popular detergent in membrane protein research due to its favorable properties, including its ability to form well-defined micelles that can effectively mimic a lipid bilayer environment. The aggregation number and micelle size are critical parameters that influence the behavior of detergent-protein complexes and are essential for experimental design and data interpretation in structural and functional studies.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various technical data sheets and scientific literature. The values presented are for this compound in aqueous solutions under standard conditions.

| Property | Value | Experimental Conditions | References |

| Aggregation Number | ~ 91 | In Water (H₂O) | [1][2][3] |

| Micelle Molecular Weight | ~ 32 kDa | In Water (H₂O) | [4] |

| Critical Micelle Concentration (CMC) | ~ 0.56 mM (~0.028%) | In Water (H₂O) | [1][3][4][5][6] |

| Monomer Molecular Weight | 508.5 g/mol | - | [1][5][6] |

Experimental Protocols for Characterization

The determination of the aggregation number and micelle size of detergents like this compound relies on a variety of biophysical techniques. Below are detailed methodologies for the key experiments commonly employed for this purpose.

Dynamic Light Scattering (DLS) for Micelle Size Determination

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles in a solution, such as detergent micelles. It determines the hydrodynamic radius (R_h) of the micelles by measuring the fluctuations in scattered light intensity caused by their Brownian motion.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a desired buffer (e.g., filtered, deionized water or a specific buffer used in a protein purification protocol). The concentration should be well above the Critical Micelle Concentration (CMC) to ensure the presence of micelles. A typical concentration range is 2-10 times the CMC.

-

Filter the detergent solution through a 0.22 µm syringe filter directly into a clean, dust-free cuvette to remove any large aggregates or dust particles that could interfere with the measurement.

-

Allow the sample to equilibrate at the desired measurement temperature (e.g., 25°C) for at least 15-20 minutes within the DLS instrument to ensure thermal stability.

-

-

Instrument Setup and Measurement:

-

Set the laser wavelength (typically 633 nm) and the scattering angle (commonly 90° or 173° for backscatter detection, which is more sensitive for small particles).

-

Input the correct solvent viscosity and refractive index for the experimental temperature into the instrument software.

-

Perform a series of measurements, typically 10-15 runs of 10-30 seconds each, to obtain a good statistical average.

-

-

Data Analysis:

-

The instrument's software calculates the autocorrelation function of the scattered light intensity fluctuations.

-

From the autocorrelation function, the translational diffusion coefficient (D) of the micelles is determined.

-

The hydrodynamic radius (R_h) is then calculated using the Stokes-Einstein equation:

-

R_h = (k_B * T) / (6 * π * η * D)

-

Where:

-

k_B is the Boltzmann constant.

-

T is the absolute temperature in Kelvin.

-

η is the viscosity of the solvent.

-

D is the translational diffusion coefficient.

-

-

-

The output will provide the mean hydrodynamic diameter (2 * R_h) and a polydispersity index (PDI), which indicates the width of the size distribution. A low PDI value (< 0.2) suggests a monodisperse sample of uniformly sized micelles.

-

Static Light Scattering (SLS) for Aggregation Number Determination

Static Light Scattering (SLS) measures the time-averaged intensity of scattered light as a function of scattering angle and concentration. This information can be used to determine the weight-averaged molecular weight (Mw) of the micelles, from which the aggregation number can be calculated.

Methodology:

-

Sample Preparation:

-

Prepare a series of this compound solutions at different concentrations above the CMC in the desired filtered buffer. A typical range would be 5-10 different concentrations.

-

It is crucial to accurately determine the concentration of each solution.

-

Filter each sample through a 0.22 µm filter before measurement.

-

-

Instrument Setup and Measurement:

-

Measurements are performed using a light scattering instrument, often coupled with a refractive index (RI) detector to measure the refractive index increment (dn/dc) of the detergent.

-

The intensity of scattered light is measured at multiple angles for each concentration.

-

-

Data Analysis:

-

The data is typically analyzed using a Zimm plot, which plots the reciprocal of the excess scattered light intensity against a function of the scattering angle and concentration.

-

The Zimm plot allows for the extrapolation of the data to zero angle and zero concentration.

-

The weight-averaged molecular weight (Mw) of the micelles is determined from the intercept of the extrapolated line on the y-axis, according to the Debye equation:

-

(K * c) / R_θ = 1 / Mw + 2 * A₂ * c

-

Where:

-

K is an optical constant that depends on the laser wavelength, the solvent refractive index, and the refractive index increment (dn/dc) of the detergent.

-

c is the concentration of the detergent.

-

R_θ is the excess Rayleigh ratio (the intensity of scattered light).

-

Mw is the weight-averaged molecular weight.

-

A₂ is the second virial coefficient, which describes the interaction between the micelles.

-

-

-

Once the Mw of the micelle is determined, the aggregation number (N_agg) can be calculated by dividing the micellar molecular weight by the molecular weight of a single this compound monomer:

-

N_agg = Mw (micelle) / Mw (monomer)

-

-

Fluorescence Quenching for Aggregation Number Determination

Fluorescence quenching is a sensitive technique for determining the aggregation number of micelles. It involves the use of a fluorescent probe that partitions into the micelles and a quencher that also resides within the micelles. The quenching of the probe's fluorescence is dependent on the number of quencher molecules per micelle, which in turn is related to the aggregation number.

Methodology:

-

Reagent Preparation:

-

Fluorophore (Probe) Solution: Prepare a stock solution of a hydrophobic fluorescent probe (e.g., pyrene) in a suitable organic solvent (e.g., acetone).

-

Quencher Solution: Prepare a stock solution of a hydrophobic quencher (e.g., cetylpyridinium chloride or dodecylpyridinium chloride) in the same buffer as the detergent.

-

Detergent Solution: Prepare a this compound solution at a concentration significantly above its CMC.

-

-

Sample Preparation:

-

Aliquots of the pyrene stock solution are added to a series of vials, and the solvent is evaporated to leave a thin film of the probe.

-

The this compound solution is then added to each vial to solubilize the pyrene within the micelles. The concentration of pyrene should be low enough to ensure that there is, on average, no more than one probe molecule per micelle.

-

A series of samples are prepared with a fixed concentration of this compound and pyrene, and varying concentrations of the quencher.

-

-

Fluorescence Measurement:

-

The fluorescence emission spectra of pyrene are recorded for each sample using a fluorometer. The excitation wavelength is typically around 335 nm.

-

The intensity of the pyrene fluorescence will decrease as the concentration of the quencher increases.

-

-

Data Analysis:

-

The data is analyzed based on the assumption that the distribution of the quencher molecules among the micelles follows a Poisson distribution.

-

The ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) is related to the average number of quenchers per micelle ([Q]_m).

-

A plot of ln(I₀ / I) versus the total quencher concentration is generated.

-

The aggregation number (N_agg) can be calculated from the slope of this plot and the concentration of micelles, which is determined from the total detergent concentration and the CMC. The relationship is given by:

-

ln(I₀ / I) = [Quencher]_total / ([Detergent]_total - CMC) / N_agg

-

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

- 1. Static light scattering to characterize membrane proteins in detergent solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Comparative Study of Dynamic Light and X-ray Scatterings on Micelles of Topological Polymer Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fluorescence Quenching in Microheterogeneous Media:: A Laboratory Experiment Determining Micelle Aggregation Number - Dialnet [dialnet.unirioja.es]

- 6. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

Cymal-6: A Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aqueous solubility and stability of Cymal-6 (6-Cyclohexyl-1-Hexyl-β-D-Maltoside), a non-ionic detergent widely utilized in the solubilization and stabilization of membrane proteins for structural and functional studies.

Core Physicochemical Properties of this compound

This compound is favored for its ability to gently extract membrane proteins from the lipid bilayer, forming protein-detergent complexes that are soluble and stable in aqueous environments. Its molecular structure, featuring a bulky cyclohexyl group in its hydrophobic tail and a maltose headgroup, contributes to its unique properties.

Quantitative Solubility and Micellar Data

The solubility and micellar characteristics of this compound in aqueous solutions are critical parameters for its effective use in research and drug development. A summary of these key quantitative data points is presented below.

| Property | Value | Unit | Notes |

| Solubility in Water | ≥ 20 | % (w/v) | At 0-5°C.[1] |

| Critical Micelle Concentration (CMC) | ~0.56 | mM | In water. This is equivalent to approximately 0.028%.[1][2] |

| Aggregation Number | ~91 | molecules | The number of this compound molecules per micelle in water.[1] |

| Molecular Weight | 508.60 | g/mol | |

| Micelle Size | ~32 | kDa | [2] |

Aqueous Stability of this compound

While specific degradation kinetics of this compound in aqueous solutions under varying pH and temperature are not extensively documented in publicly available literature, its widespread and successful use in stabilizing membrane proteins for often lengthy structural biology pipelines (including purification and crystallization) attests to its functional stability under typical laboratory conditions (neutral pH, 4-25°C).

Non-ionic glycosidic surfactants like this compound are generally considered to be chemically stable and resistant to hydrolysis under neutral and moderately acidic or basic conditions. However, extreme pH values and high temperatures could potentially lead to the hydrolysis of the glycosidic bond over extended periods. For sensitive applications requiring long-term storage, it is advisable to prepare fresh solutions and store them at 4°C or frozen at -20°C or -80°C.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in the laboratory. The following sections provide protocols for key experiments related to the use of this detergent.

Protocol 1: Determination of Aqueous Solubility of a Detergent

This protocol outlines a general method for determining the solubility of a detergent like this compound in an aqueous buffer.

Materials:

-

This compound powder

-

Aqueous buffer of choice (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)

-

Magnetic stirrer and stir bar

-

Centrifuge

-

Spectrophotometer or other analytical instrument for concentration measurement

Procedure:

-

Prepare a series of vials with a fixed volume of the aqueous buffer.

-

Add increasing amounts of this compound powder to each vial.

-

Stir the solutions vigorously at a controlled temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

After stirring, visually inspect the vials for any undissolved material.

-

Centrifuge the solutions at high speed (e.g., 10,000 x g) for 30 minutes to pellet any insoluble detergent.

-

Carefully collect the supernatant.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method. For detergents without a chromophore, techniques like refractive index measurement or light scattering can be used.

-

The solubility limit is the highest concentration at which no pellet is observed and the concentration in the supernatant remains constant.

Protocol 2: Membrane Protein Solubilization using this compound

This protocol provides a general workflow for the solubilization of a target membrane protein from a cell membrane preparation.

Materials:

-

Isolated cell membranes containing the target protein

-

Solubilization Buffer: Aqueous buffer (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM NaCl) containing a specific concentration of this compound (typically starting at 1-2% w/v).

-

Protease inhibitors

-

Ultracentrifuge

-

Dounce homogenizer or sonicator

Procedure:

-

Resuspend the isolated membrane pellet in the solubilization buffer containing protease inhibitors.

-

Homogenize the suspension using a Dounce homogenizer or sonicator to ensure thorough mixing.

-

Incubate the mixture on a rocker or rotator at 4°C for a defined period (e.g., 1-4 hours) to allow for micelle formation and protein extraction.

-

Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet unsolubilized membrane fragments and other debris.

-

Carefully collect the supernatant, which contains the solubilized membrane protein in this compound micelles.

-

The solubilized protein is now ready for subsequent purification steps, such as affinity chromatography.

Protocol 3: CPM Thermal Stability Assay for Proteins in this compound

The Cysteine-reactive Probe (CPM) assay is a fluorescence-based method to assess the thermal stability of a protein, which can be used to screen for optimal detergent conditions.

Materials:

-

Purified protein in an aqueous buffer containing this compound

-

CPM dye stock solution (e.g., 4 mg/mL in DMSO)

-

Assay Buffer: The same buffer in which the protein is solubilized.

-

Real-time PCR instrument or a fluorometer with temperature control.

Procedure:

-

Dilute the CPM dye stock solution in the assay buffer.

-

In a PCR plate or cuvette, mix the purified protein with the diluted CPM dye.

-

Place the sample in the instrument and begin a thermal ramp, gradually increasing the temperature (e.g., from 25°C to 95°C at a rate of 1°C/minute).

-

Monitor the fluorescence intensity at the appropriate excitation and emission wavelengths for the CPM dye (e.g., Ex: 387 nm, Em: 463 nm).

-

As the protein unfolds with increasing temperature, buried cysteine residues become exposed and react with the CPM dye, leading to an increase in fluorescence.

-

The melting temperature (Tm) is determined from the inflection point of the resulting fluorescence curve, indicating the stability of the protein in the this compound containing solution.

Visualizations: Experimental Workflows